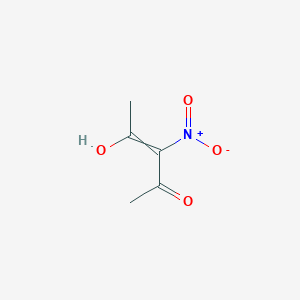

4-Hydroxy-3-nitropent-3-en-2-one

Description

Properties

CAS No. |

675200-66-5 |

|---|---|

Molecular Formula |

C5H7NO4 |

Molecular Weight |

145.11 g/mol |

IUPAC Name |

4-hydroxy-3-nitropent-3-en-2-one |

InChI |

InChI=1S/C5H7NO4/c1-3(7)5(4(2)8)6(9)10/h7H,1-2H3 |

InChI Key |

OKTLCBUXSQVMTF-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C(C(=O)C)[N+](=O)[O-])O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4-Hydroxy-3-nitropent-3-en-2-one can be achieved through several synthetic routes. One common method involves the nitration of 4-hydroxypent-3-en-2-one using a mixture of nitric acid and sulfuric acid under controlled conditions. The reaction typically requires careful temperature control to prevent decomposition of the product. Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

4-Hydroxy-3-nitropent-3-en-2-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

Substitution: The compound can undergo nucleophilic substitution reactions where the nitro group is replaced by other nucleophiles such as amines or thiols.

Condensation: It can participate in condensation reactions with aldehydes or ketones to form larger, more complex molecules.

Common reagents used in these reactions include nitric acid, sulfuric acid, potassium permanganate, chromium trioxide, hydrogen gas, palladium catalyst, and iron powder. Major products formed from these reactions include 4-oxo-3-nitropent-3-en-2-one, 4-hydroxy-3-aminopent-3-en-2-one, and various substituted derivatives.

Scientific Research Applications

4-Hydroxy-3-nitropent-3-en-2-one has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 4-Hydroxy-3-nitropent-3-en-2-one involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the nitro group can participate in redox reactions. These interactions can affect cellular pathways and enzyme activities, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

4-(4-Nitrophenyl)but-3-en-2-one (CAS 3490-37-7)

- Structure: Aromatic nitro group on a phenyl ring attached to a butenone chain.

- Key Differences :

- The phenyl group introduces aromaticity, enhancing stability but reducing aliphatic reactivity compared to this compound.

- The absence of a hydroxyl group limits hydrogen-bonding interactions and tautomerism.

- Applications : Used as a laboratory chemical and intermediate in organic synthesis .

1-(4-Nitrophenyl)-3-phenyl-2-propen-1-one (CAS 20432-02-4)

- Structure: Propenone chain with a nitro-substituted phenyl group at C1 and a second phenyl group at C3.

- Key Differences :

2,4-Dihydroxy-3-nitropyridine

- Structure : Nitro and hydroxyl groups on a pyridine ring.

- Key Differences :

Functional Group Comparisons

Hydroxyl vs. Nitro Group Positioning

- This compound: Adjacent hydroxyl and nitro groups may facilitate keto-enol tautomerism and intramolecular hydrogen bonding, influencing acidity (pKa) and solubility.

Reactivity Profiles

- Aliphatic Nitro Compounds : Typically more reactive in nucleophilic additions (e.g., Michael additions) compared to aromatic nitro derivatives.

- Aromatic Nitro Compounds : Stabilized by resonance, often used as electron-withdrawing groups in electrophilic substitution reactions .

Physical and Chemical Properties (Inferred)

Q & A

What are the optimal synthetic routes for 4-Hydroxy-3-nitropent-3-en-2-one, and how can reaction conditions be optimized?

Basic

A Claisen-Schmidt condensation between a nitro-substituted ketone and a hydroxy-substituted aldehyde is a viable pathway, leveraging acidic or basic catalysis. Key parameters include maintaining a pH of 8–10 (using NaOH or KOH) and temperatures between 60–80°C to favor enone formation while minimizing side reactions. Reaction progress should be monitored via TLC or HPLC .

What analytical techniques are recommended for confirming the structure and purity of this compound?

Basic

Combine NMR (¹H, ¹³C, and DEPT for functional group assignment), IR (to confirm nitro and hydroxy stretches at ~1520 cm⁻¹ and ~3400 cm⁻¹, respectively), and mass spectrometry (HRMS for molecular ion validation). Purity can be assessed via HPLC with a C18 column and UV detection at 254 nm .

How should researchers address discrepancies in spectroscopic data (e.g., unexpected NMR splitting patterns)?

Advanced

Employ heteronuclear 2D NMR techniques (HSQC, HMBC) to resolve ambiguous coupling or overlapping signals. Computational simulations (DFT-based NMR prediction tools) can validate experimental data. If contradictions persist, consider steric effects or tautomeric equilibria, and verify sample purity .

What methodologies are suitable for studying the compound’s stability under varying environmental conditions?

Advanced

Conduct accelerated stability studies using thermal gravimetric analysis (TGA) for decomposition thresholds and UV-Vis spectroscopy to monitor degradation kinetics under controlled humidity (40–80% RH) and pH (3–9). Storage stability should align with recommendations for similar nitroketones: inert atmosphere, –20°C for long-term preservation .

How can intramolecular hydrogen bonding influence the compound’s reactivity?

Advanced

X-ray crystallography (single-crystal analysis) can reveal hydrogen-bonding networks between the hydroxy and nitro groups. Computational modeling (DFT or MD simulations) quantifies bond strengths and predicts effects on tautomerism or nucleophilic attack susceptibility. Compare results with spectroscopic data to validate models .

What safety protocols are critical during handling and storage?

Basic

Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure. Store in airtight containers under dry conditions (2–8°C) with desiccants. Ventilation must meet OSHA standards for fume hoods (face velocity ≥ 0.5 m/s) to mitigate inhalation risks .

How can kinetic studies elucidate the nitro group’s role in electrophilic reactions?

Advanced

Perform pseudo-first-order kinetics using excess electrophiles (e.g., methyl iodide) in polar aprotic solvents (DMF, DMSO). Monitor nitro group reactivity via UV-Vis or stopped-flow techniques. Isotopic labeling (¹⁵N or ¹⁸O) can track mechanistic pathways .

What computational approaches are recommended for predicting the compound’s physicochemical properties?

Advanced

Use COSMO-RS for solubility predictions in organic solvents (e.g., logP calculations) and DFT (B3LYP/6-311+G(d,p)) for optimizing ground-state geometries. Molecular dynamics (MD) simulations assess bulk phase behavior .

How should researchers design experiments to investigate biological interactions (e.g., protein binding)?

Advanced

Employ fluorescence quenching assays with bovine serum albumin (BSA) or lysozyme to quantify binding constants (Kb). Molecular docking (AutoDock Vina) predicts binding modes, while ITC provides thermodynamic profiles (ΔH, ΔS) .

What strategies resolve low yields in large-scale syntheses?

Advanced

Optimize batch vs. flow chemistry: continuous flow systems reduce residence time and improve heat transfer. Catalytic methods (e.g., organocatalysts for asymmetric induction) and solvent screening (DoE approach) enhance efficiency. Pilot-scale trials should prioritize solvent recycling .

Notes

- Advanced questions emphasize mechanistic, computational, and contradiction-resolution methodologies.

- Basic questions focus on synthesis, characterization, and safety protocols.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.